Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate
Overview
Description
Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dichlorobenzoic acid with difluoromethyl ether in the presence of a suitable catalyst and under controlled temperature conditions . The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 2,3-dichloro-6-(difluoromethoxy)benzoic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoromethoxy and dichloro groups can enhance its binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate
- Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate
- Methyl 2,3-dichloro-6-(trifluoromethoxy)benzoate
Uniqueness
Methyl 2,3-dichloro-6-(difluoromethoxy)benzoate is unique due to the specific positioning of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and fluorine atoms also imparts distinct physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2,3-dichloro-6-(difluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c1-15-8(14)6-5(16-9(12)13)3-2-4(10)7(6)11/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOMTSUJZLXHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.